[(2-Chloro-6-nitrophenyl)methyl](ethyl)amine
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Overview
Description
(2-Chloro-6-nitrophenyl)methylamine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, with a methyl and ethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methylamine typically involves the following steps:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitrotoluene.
Reduction: The nitro group in 2-chloro-6-nitrotoluene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-chloro-6-aminotoluene.
Alkylation: The final step involves the alkylation of 2-chloro-6-aminotoluene with ethyl bromide in the presence of a base like potassium carbonate to produce (2-Chloro-6-nitrophenyl)methylamine.
Industrial Production Methods
Industrial production of (2-Chloro-6-nitrophenyl)methylamine follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-nitrophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used, such as phenols, ethers, or secondary amines.
Scientific Research Applications
(2-Chloro-6-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-nitrophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chloro-6-nitrophenyl)methylamine can be compared with similar compounds such as:
(2-Chloro-4-nitrophenyl)methylamine: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
(2-Bromo-6-nitrophenyl)methylamine: The bromo group can lead to different substitution reactions compared to the chloro group.
(2-Chloro-6-nitrophenyl)methylamine: The presence of a methyl group instead of an ethyl group can influence its chemical properties and biological activity.
These comparisons highlight the uniqueness of (2-Chloro-6-nitrophenyl)methylamine in terms of its specific substituents and their effects on its reactivity and applications.
Properties
IUPAC Name |
N-[(2-chloro-6-nitrophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-11-6-7-8(10)4-3-5-9(7)12(13)14/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMAJCHBEYGNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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